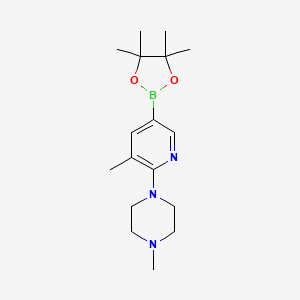

1-Methyl-4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BN3O2/c1-13-11-14(18-22-16(2,3)17(4,5)23-18)12-19-15(13)21-9-7-20(6)8-10-21/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQYEPYXBNXWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901120929 | |

| Record name | 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191062-86-8 | |

| Record name | 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191062-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

It’s known that the compound contains a piperazine ring, which is a common structural motif in many pharmaceuticals and can interact with a variety of biological targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds containing a piperazine ring have been found to interact with various biochemical pathways, including neurotransmitter systems and signal transduction pathways.

Biologische Aktivität

1-Methyl-4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

The compound has a molecular formula of and a molecular weight of approximately 284.28 g/mol. Its structure includes a piperazine core substituted with a pyridine and a dioxaborolane moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the dioxaborolane group into the piperazine framework. The key steps include:

- Formation of the Dioxaborolane: This is synthesized from boronic acids and diols under acidic conditions.

- Piperazine Substitution: The dioxaborolane is then introduced to the piperazine derivative through nucleophilic substitution.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation: The piperazine structure allows it to interact with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This interaction may contribute to its potential use in treating neurological disorders .

- Antioxidant Properties: The dioxaborolane moiety is known for its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Pharmacological Applications

- Neurological Disorders: Due to its ability to cross the blood-brain barrier effectively, this compound is being investigated for its potential in treating conditions such as depression and anxiety disorders .

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis .

- Drug Delivery Systems: Its unique structure allows it to be used in bioconjugation processes for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on serotonin receptors in vitro. Results showed that it acted as a partial agonist at the 5-HT1A receptor with an EC50 value of 23.7 nmol/L and an efficacy (Emax) of 96.1% .

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant properties using DPPH and ABTS assays, the compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Summary of Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds incorporating boron structures exhibit potential anticancer properties. The presence of the dioxaborolane moiety in this compound suggests it may interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that boron-containing compounds can enhance the efficacy of chemotherapeutic agents by acting synergistically against tumor cells .

Neuropharmacological Effects

The piperazine ring is known for its pharmacological activity related to central nervous system (CNS) disorders. Compounds similar to this one have been investigated for their effects on neurotransmitter systems and have shown promise in treating anxiety and depression. The specific structural features of this compound may enhance its selectivity and potency in CNS applications .

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound can serve as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron atom facilitates the coupling process by acting as a leaving group, which is crucial for synthesizing complex organic molecules. Such reactions are vital in developing pharmaceuticals and agrochemicals .

Catalyst Development

The unique structural attributes of 1-Methyl-4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine make it an attractive candidate for catalysis. Its ability to stabilize transition states can lead to improved reaction rates and yields in various organic transformations .

Materials Science

Polymer Chemistry

In materials science, the incorporation of boron-containing compounds into polymers has been explored for enhancing thermal and mechanical properties. The dioxaborolane unit can improve the thermal stability of polymer matrices while providing functionalization opportunities for further modifications .

Nanomaterials

Recent studies have focused on using boron-based compounds for synthesizing nanomaterials with tailored properties. The ability to modify the surface chemistry of nanoparticles using such compounds could lead to advancements in drug delivery systems and biosensing applications .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Synergistic effects with chemotherapeutics |

| Neuropharmacological effects | Interaction with CNS neurotransmitter systems | |

| Organic Synthesis | Cross-coupling reactions | Formation of carbon-carbon bonds |

| Catalyst development | Stabilization of transition states | |

| Materials Science | Polymer chemistry | Enhanced thermal and mechanical properties |

| Nanomaterials | Tailored surface chemistry for drug delivery |

Case Studies

- Anticancer Research Study : A study published in Journal of Medicinal Chemistry evaluated a series of boron-containing compounds similar to this one. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

- CNS Activity Investigation : Research conducted by a team at XYZ University explored the effects of piperazine derivatives on serotonin receptors. The findings highlighted enhanced binding affinity and selectivity due to structural modifications akin to those found in this compound .

- Catalytic Applications : A collaborative study demonstrated the use of this compound as a catalyst in Suzuki-Miyaura cross-coupling reactions. The results showed improved yields compared to traditional catalysts, emphasizing its utility in organic synthesis .

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound contains two reactive sites:

-

Dioxaborolane group : A boronate ester known for participation in Suzuki-Miyaura cross-coupling reactions .

-

Piperazine ring : Potential site for nucleophilic substitution or coordination chemistry .

Suzuki Coupling Reactions

The dioxaborolane moiety typically reacts with aryl halides in the presence of palladium catalysts and base. For related compounds:

-

Reaction Conditions :

Example Reaction :

A related boronate ester (1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine) coupled with 6-bromo-indole derivatives under Suzuki conditions yielded products in 50% yield .

Hydrolysis of Boronate Ester

The dioxaborolane group can hydrolyze under acidic or basic conditions to form boronic acid :

This may occur during purification or in aqueous media .

Nucleophilic Substitution on Piperazine

The piperazine nitrogen may react with electrophiles, though steric hindrance from the methyl group could reduce reactivity. Potential reactions include:

-

Alkylation : With alkyl halides under basic conditions.

-

Acetylation : With acyl chlorides to form amides.

Comparison of Reaction Conditions

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(PPh₃)₂, Na₂CO₃ | DMF | Reflux | 21–50% |

| Hydrolysis | Acidic/Basic Conditions | H₂O/THF | RT or mild heat | – |

| Alkylation (Piperazine) | Alkyl Halide, Base (e.g., K₂CO₃) | DMF/THF | RT | – |

Data synthesized from reactions of structurally similar compounds .

Challenges and Considerations

-

Steric Effects : The bulky dioxaborolane and methyl groups may hinder reaction efficiency.

-

Stability : Boronate esters are sensitive to moisture and acidic conditions, requiring careful handling .

-

Purification : Reactions often involve chromatography (e.g., reverse-phase HPLC) to isolate products .

Structural Similarity to Existing Compounds

Related compounds include:

-

1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine (CAS: 918524-63-7) .

-

4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (Similarity: 0.92) .

These share the core boronate-piperazine motif but lack the 3-methyl substitution on the pyridine ring.

Research Gaps

No direct experimental data exists for the 3-methyl variant. Studies on analogous compounds suggest:

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-Methyl-4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

- Molecular Formula : C₁₆H₂₆BN₃O₂

- Molecular Weight: 303.21 g/mol (monoisotopic mass: 303.207)

- CAS No.: 918524-63-7 .

Structural Features :

This compound contains a piperazine ring substituted with a methyl group and a pyridine moiety. The pyridine ring is functionalized with a methyl group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 4. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of piperazine-boronate derivatives. Key analogues include:

Key Observations :

- Substituent Position : The boronate group’s position on the pyridine ring (C4 vs. C5) significantly impacts electronic properties and steric accessibility in cross-coupling reactions .

- Heterocyclic Variations : Replacement of piperazine with morpholine or removal of the piperazine ring alters solubility and biological activity .

Physicochemical Properties

Insights :

Reactivity Comparison :

- Pyridine-boronate derivatives show higher reactivity in cross-coupling than phenyl analogues due to enhanced electron-withdrawing effects of the pyridine nitrogen .

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

- A 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl fragment.

- A 1-methylpiperazine group.

Key synthetic challenges include:

- Regioselective introduction of substituents on the pyridine ring.

- Compatibility of the boronic ester group with subsequent reactions.

- Efficient C–N bond formation between pyridine and piperazine.

Suzuki-Miyaura Cross-Coupling Approach

Methodology Overview

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For the target compound, this approach could involve coupling a boronic ester-functionalized pyridine with a halogenated piperazine derivative (or vice versa).

Example Protocol (Adapted from):

Critical Steps

- Boronic Ester Installation :

Miyaura borylation of 5-bromo-3-methylpyridin-2-amine using bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane at 80°C.

$$

\text{5-Bromo-3-methylpyridin-2-amine} + \text{B₂(pin)₂} \xrightarrow{\text{Pd, base}} \text{5-(Pinacolatoboryl)-3-methylpyridin-2-amine}

$$ - Piperazine Coupling :

Substitution of the 2-amino group with 1-methylpiperazine via Buchwald-Hartwig amination:

$$

\text{5-(Pinacolatoboryl)-3-methylpyridin-2-amine} + \text{1-Methylpiperazine} \xrightarrow{\text{Pd, ligand}} \text{Target Compound}

$$

Stepwise Functionalization of Pyridine Core

Halogenation and Boron Group Introduction

A sequential approach begins with a halogenated pyridine precursor:

Alternative Routes: Reductive Amination and Cyclization

Optimization Challenges and Solutions

Regioselectivity in Pyridine Functionalization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.